molecular formula C47H72N12O9 B12383252 Ac-IHIHIYI-NH2

Ac-IHIHIYI-NH2

Cat. No.: B12383252
M. Wt: 949.1 g/mol
InChI Key: YQSKJDGWETWKKF-ZZYCMYJBSA-N
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Description

Ac-IHIHIYI-NH2 is a designed heptapeptide with the sequence Ac-Ile-His-Ile-His-Ile-Tyr-Ile-NH2 (molecular weight: 949.15 g/mol) . It adopts a twisted parallel β-sheet structure when assembled into amyloid fibrils, a conformation critical for its catalytic activity . This peptide exhibits metal-dependent esterase and phosphoesterase activity, particularly in the presence of Zn²⁺ or Cu²⁺ ions. For instance, its catalytic efficiency ($k{cat}/KM$) reaches 5,888 ± 195 M⁻¹ min⁻¹ for para-nitrophenyl acetate (pNPA) hydrolysis with Zn²⁺, significantly outperforming many synthetic catalysts . Additionally, it catalyzes the hydrolysis of toxic pesticides like paraoxon ($k{cat}/KM = 1.7 ± 0.6 M⁻¹ min⁻¹$ with Cu²⁺) and participates in cascade reactions, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) hydrolysis .

Structural studies highlight the role of the Y6 (tyrosine) residue in enhancing metal binding and stabilizing the amyloid scaffold, which is essential for substrate recognition and catalysis . The peptide’s applications span biocatalysis, environmental remediation (pesticide degradation), and nanomaterial development due to its self-assembling properties .

Properties

Molecular Formula

C47H72N12O9

Molecular Weight

949.1 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide

InChI

InChI=1S/C47H72N12O9/c1-10-25(5)37(41(48)62)57-42(63)34(18-30-14-16-33(61)17-15-30)54-46(67)39(27(7)12-3)58-44(65)36(20-32-22-50-24-52-32)56-47(68)40(28(8)13-4)59-43(64)35(19-31-21-49-23-51-31)55-45(66)38(26(6)11-2)53-29(9)60/h14-17,21-28,34-40,61H,10-13,18-20H2,1-9H3,(H2,48,62)(H,49,51)(H,50,52)(H,53,60)(H,54,67)(H,55,66)(H,56,68)(H,57,63)(H,58,65)(H,59,64)/t25-,26-,27-,28-,34-,35-,36-,37-,38-,39-,40-/m0/s1

InChI Key

YQSKJDGWETWKKF-ZZYCMYJBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H]([C@@H](C)CC)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)CC)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)CC)NC(=O)C(CC3=CN=CN3)NC(=O)C(C(C)CC)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-Isoleucyl-Histidyl-Isoleucyl-Histidyl-Isoleucyl-Tyrosyl-Isoleucyl-Amide involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of Acetyl-Isoleucyl-Histidyl-Isoleucyl-Histidyl-Isoleucyl-Tyrosyl-Isoleucyl-Amide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

Acetyl-Isoleucyl-Histidyl-Isoleucyl-Histidyl-Isoleucyl-Tyrosyl-Isoleucyl-Amide primarily undergoes hydrolysis reactions. It exhibits esterase activity, catalyzing the hydrolysis of ester bonds .

Common Reagents and Conditions

The hydrolysis reactions catalyzed by this peptide typically involve substrates like p-nitrophenyl acetate. The reactions are carried out in aqueous solutions, often buffered to maintain a specific pH .

Major Products

The major product formed from the hydrolysis of p-nitrophenyl acetate by Acetyl-Isoleucyl-Histidyl-Isoleucyl-Histidyl-Isoleucyl-Tyrosyl-Isoleucyl-Amide is p-nitrophenol .

Mechanism of Action

The mechanism of action of Acetyl-Isoleucyl-Histidyl-Isoleucyl-Histidyl-Isoleucyl-Tyrosyl-Isoleucyl-Amide involves its self-assembly into fibril-like structures. These structures exhibit catalytic activity by mimicking the active sites of natural enzymes. The peptide’s esterase activity is attributed to the presence of histidine residues, which act as catalytic centers for hydrolysis reactions .

Comparison with Similar Compounds

Ac-IHIHIQI-NH2 (Q6 Variant)

  • Sequence : Ac-Ile-His-Ile-His-Ile-Gln-Ile-NH2.
  • Structure : Forms a twisted parallel β-sheet, similar to Ac-IHIHIYI-NH2, but with glutamine (Q) at position 6 .
  • Catalytic Activity : Shows high esterase activity ($k{cat}/KM = 806 ± 100 M⁻¹ min⁻¹$ with Cu²⁺), though lower than the Y6 variant. The Q6 residue provides polar interactions but lacks the aromatic side chain of tyrosine, reducing metal-binding affinity and catalytic efficiency .
  • Applications : Primarily used in pNPA hydrolysis studies as a baseline for evaluating Y6-substituted derivatives .

Ac-IHIHIRI-NH2 (R6 Variant)

  • Sequence : Ac-Ile-His-Ile-His-Ile-Arg-Ile-NH2.
  • Structure : Adopts a planar antiparallel β-sheet , differing from the twisted parallel structure of this compound. This structural shift is attributed to the charged arginine (R) residue disrupting hydrophobic packing .
  • Catalytic Activity : Demonstrates significantly lower activity ($k{cat}/KM < 100 M⁻¹ min⁻¹$) in pNPA hydrolysis, likely due to inefficient metal coordination and suboptimal substrate binding .
  • Applications : Serves as a control in studies exploring the role of residue polarity and charge in amyloid catalysis .

Ac-YVX1VX2VX3V-CONH2 Series

  • General Sequence : Ac-Tyr-Val-X1-Val-X2-Val-X3-Val-CONH2, where X1, X2, X3 = A, D, H, or S .
  • Catalytic Activity : Peptides in this series exhibit moderate paraoxon hydrolysis rates but are outperformed by this compound. For example, Ac-YVHVHVV-CONH2 shows $k{cat}/KM = 0.8 M⁻¹ min⁻¹$ with Cu²⁺, half the efficiency of this compound .
  • Structural Basis: The alternating charged/uncharged residues (e.g., histidine) enable metal binding, but the lack of a continuous hydrophobic core limits amyloid stability and catalytic turnover .

Comparative Analysis Table

Parameter This compound Ac-IHIHIQI-NH2 Ac-IHIHIRI-NH2 Ac-YVHVHVV-CONH2
Key Residue Y6 (tyrosine) Q6 (glutamine) R6 (arginine) H3, H5 (histidine)
Secondary Structure Twisted parallel β-sheet Twisted parallel β-sheet Planar antiparallel β-sheet Mixed β-sheet/random coil
Metal Dependency Zn²⁺ > Cu²⁺ Cu²⁺ > Zn²⁺ Low metal response Cu²⁺
Catalytic Efficiency 5,888 M⁻¹ min⁻¹ (pNPA, Zn²⁺) 806 M⁻¹ min⁻¹ (pNPA, Cu²⁺) <100 M⁻¹ min⁻¹ (pNPA) 0.8 M⁻¹ min⁻¹ (paraoxon, Cu²⁺)
Applications Pesticide degradation, cascades Ester hydrolysis studies Structural control Model catalytic amyloid

Mechanistic and Practical Insights

  • Role of Y6 Substitution : The tyrosine residue in this compound enhances Cu²⁺/Zn²⁺ binding via its hydroxyl group and aromatic ring, facilitating electron transfer during catalysis . This is absent in Q6 and R6 variants, explaining their lower activities.
  • Metal Ion Optimization : A 1:1 peptide-to-metal ratio maximizes activity for this compound, whereas deviations reduce efficiency due to incomplete coordination or aggregation .
  • Environmental Relevance: this compound’s ability to degrade paraoxon under mild conditions positions it as a eco-friendly alternative to traditional organophosphate hydrolases .

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